molecular formula C7H7ClN2O2 B13868085 Methyl 4-(chloromethyl)pyrimidine-2-carboxylate

Methyl 4-(chloromethyl)pyrimidine-2-carboxylate

Cat. No.: B13868085
M. Wt: 186.59 g/mol
InChI Key: RWGVPXUQJKPJGF-UHFFFAOYSA-N
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Description

Methyl 4-(chloromethyl)pyrimidine-2-carboxylate: is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(chloromethyl)pyrimidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrimidine-4-carboxylic acid with oxalyl chloride in the presence of dimethylformamide, followed by the addition of methanol under ice bath conditions . This method yields the desired compound with high efficiency.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(chloromethyl)pyrimidine-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Oxidized pyrimidine derivatives.

    Reduction: Reduced pyrimidine derivatives.

Scientific Research Applications

Chemistry: Methyl 4-(chloromethyl)pyrimidine-2-carboxylate is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of antiviral, antibacterial, and anti-inflammatory agents .

Industry: The compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications in material science and nanotechnology .

Mechanism of Action

The mechanism of action of methyl 4-(chloromethyl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Uniqueness: Methyl 4-(chloromethyl)pyrimidine-2-carboxylate is unique due to its chloromethyl group, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

methyl 4-(chloromethyl)pyrimidine-2-carboxylate

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)6-9-3-2-5(4-8)10-6/h2-3H,4H2,1H3

InChI Key

RWGVPXUQJKPJGF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC(=N1)CCl

Origin of Product

United States

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